molecular formula C10H9NO B1590998 7-methylisoquinolin-1(2H)-one CAS No. 26829-47-0

7-methylisoquinolin-1(2H)-one

Cat. No. B1590998
CAS RN: 26829-47-0
M. Wt: 159.18 g/mol
InChI Key: ZLTCEYHTNOZGIS-UHFFFAOYSA-N
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Patent
US06281227B1

Procedure details

Iodine (0.63 g, 2.51 mmol) is added to a solution of 1-(2-isocyanato-vinyl)-4-methyl-benzene (ca. 20 g, 125.6 mmol) in o-dichlorobenzene (125 mL), then is heated to reflux (180° C.) overnight. The mixture is cooled to room temperature then concentrated to dryness. The residue is purified by column chromatography eluting with 40% EtOAc/hexanes. The product (6.23 g, 39.1 mmol) is obtained as a tan solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
1-(2-isocyanato-vinyl)-4-methyl-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
II.[N:3]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)=[C:4]=[O:5]>ClC1C=CC=CC=1Cl>[CH3:14][C:11]1[CH:10]=[C:9]2[C:8]([CH:7]=[CH:6][NH:3][C:4]2=[O:5])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
II
Name
1-(2-isocyanato-vinyl)-4-methyl-benzene
Quantity
20 g
Type
reactant
Smiles
N(=C=O)C=CC1=CC=C(C=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.1 mmol
AMOUNT: MASS 6.23 g
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.